molecular formula C21H23N3O5S B11213845 2-((4-ethylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate

2-((4-ethylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate

Cat. No.: B11213845
M. Wt: 429.5 g/mol
InChI Key: KERQNFICJFXFRY-UHFFFAOYSA-N
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Description

2-(4-ETHYLANILINO)-2-OXOETHYL 4-(1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2,4-BENZOTHIADIAZIN-3-YL)BUTANOATE is a complex organic compound that belongs to the class of benzothiadiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ETHYLANILINO)-2-OXOETHYL 4-(1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2,4-BENZOTHIADIAZIN-3-YL)BUTANOATE typically involves multi-step organic reactions. The starting materials often include ethylaniline, oxoethyl derivatives, and benzothiadiazine precursors. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the ethylaniline moiety.

    Condensation: reactions to form the oxoethyl linkage.

    Cyclization: reactions to construct the benzothiadiazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the ethylaniline moiety.

    Reduction: Reduction reactions can occur at the oxoethyl group.

    Substitution: Various substitution reactions can take place, particularly on the benzothiadiazine ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, benzothiadiazine derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit antimicrobial, antiviral, or anticancer activities.

Medicine

Medicinally, compounds like 2-(4-ETHYLANILINO)-2-OXOETHYL 4-(1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2,4-BENZOTHIADIAZIN-3-YL)BUTANOATE are investigated for their therapeutic potential. They may serve as lead compounds in drug discovery for treating various diseases.

Industry

In the industrial sector, these compounds can be used in the development of new materials, such as polymers or coatings, due to their chemical stability and functional properties.

Mechanism of Action

The mechanism of action of 2-(4-ETHYLANILINO)-2-OXOETHYL 4-(1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2,4-BENZOTHIADIAZIN-3-YL)BUTANOATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:

    Inhibition of enzyme activity: Binding to the active site of enzymes, preventing substrate conversion.

    Receptor modulation: Interacting with cellular receptors to alter signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazine derivatives: Compounds with similar core structures but different substituents.

    Ethylaniline derivatives: Compounds with variations in the ethylaniline moiety.

Uniqueness

What sets 2-(4-ETHYLANILINO)-2-OXOETHYL 4-(1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2,4-BENZOTHIADIAZIN-3-YL)BUTANOATE apart is its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H23N3O5S

Molecular Weight

429.5 g/mol

IUPAC Name

[2-(4-ethylanilino)-2-oxoethyl] 4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanoate

InChI

InChI=1S/C21H23N3O5S/c1-2-15-10-12-16(13-11-15)22-20(25)14-29-21(26)9-5-8-19-23-17-6-3-4-7-18(17)30(27,28)24-19/h3-4,6-7,10-13H,2,5,8-9,14H2,1H3,(H,22,25)(H,23,24)

InChI Key

KERQNFICJFXFRY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COC(=O)CCCC2=NS(=O)(=O)C3=CC=CC=C3N2

Origin of Product

United States

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